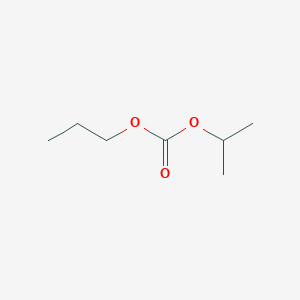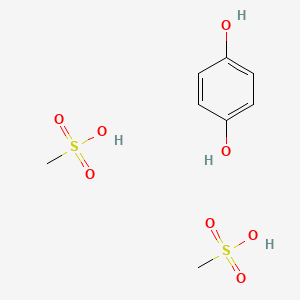
Benzene-1,4-diol;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,4-diol, also known as hydroquinone, is an aromatic organic compound that is a type of phenol, a derivative of benzene, having the chemical formula C6H4(OH)2. It has two hydroxyl groups bonded to a benzene ring in a para position. Methanesulfonic acid (CH3SO3H) is a strong organic acid that is colorless, odorless, and possesses a very low vapor pressure. The combination of these two compounds forms a unique chemical entity with diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroquinone is produced industrially in two main ways. The most widely used route involves the dialkylation of benzene with propene to give 1,4-diisopropylbenzene. This compound reacts with air to afford the bis(hydroperoxide), which rearranges in acid to give acetone and hydroquinone . Methanesulfonic acid is typically produced by the sulfonation of methane with sulfur trioxide, a process that is highly selective and scalable .
Industrial Production Methods
Hydroquinone is produced on a large scale using the cumene process, which involves the oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to yield phenol and acetone. Methanesulfonic acid is produced industrially by the reaction of methane with sulfur trioxide, often in the presence of a catalyst to enhance selectivity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Quinone can be reduced back to hydroquinone using reducing agents like sodium borohydride.
Substitution: Hydroquinone undergoes electrophilic aromatic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Ferric chloride, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Sulfuric acid, nitric acid.
Major Products Formed
Oxidation: Quinone.
Reduction: Hydroquinone.
Substitution: Various substituted hydroquinones depending on the reagents used.
Applications De Recherche Scientifique
Hydroquinone and methanesulfonic acid have numerous applications in scientific research:
Mécanisme D'action
Hydroquinone exerts its effects by undergoing oxidation-reduction reactions. It can donate electrons to reactive oxygen species, thereby neutralizing them and reducing oxidative stress . Methanesulfonic acid acts as a strong acid, donating protons in various chemical reactions. It is also involved in the sulfonation of organic compounds, which is a key step in many industrial processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar to hydroquinone but with hydroxyl groups in the ortho position.
Resorcinol (1,3-dihydroxybenzene): Similar to hydroquinone but with hydroxyl groups in the meta position.
Benzenesulfonic acid: Similar to methanesulfonic acid but with a benzene ring instead of a methane group.
Uniqueness
Hydroquinone is unique due to its para-positioned hydroxyl groups, which confer specific chemical properties and reactivity. Methanesulfonic acid is unique due to its high solubility, low toxicity, and biodegradability, making it a preferred choice in green chemistry applications .
Propriétés
Numéro CAS |
126150-65-0 |
|---|---|
Formule moléculaire |
C8H14O8S2 |
Poids moléculaire |
302.3 g/mol |
Nom IUPAC |
benzene-1,4-diol;methanesulfonic acid |
InChI |
InChI=1S/C6H6O2.2CH4O3S/c7-5-1-2-6(8)4-3-5;2*1-5(2,3)4/h1-4,7-8H;2*1H3,(H,2,3,4) |
Clé InChI |
AAKBGPWEPYJQHC-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)O.CS(=O)(=O)O.C1=CC(=CC=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Dichloro-3-methylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14292749.png)


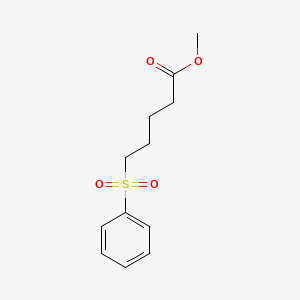
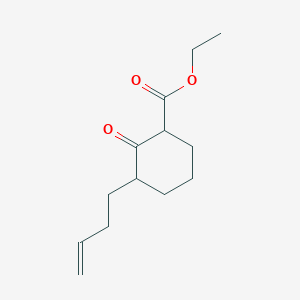

![Bromo[4-(propan-2-yl)phenyl]mercury](/img/structure/B14292781.png)
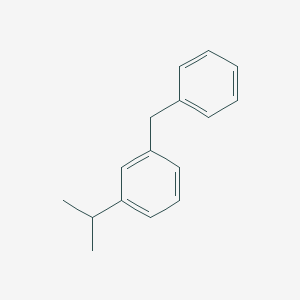
![1,2-Bis[methyl(sulfamoyl)amino]ethane](/img/structure/B14292787.png)
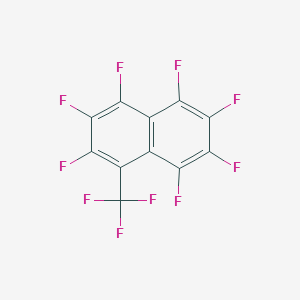
![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-1H-indene-1,3(2H)-dione](/img/structure/B14292792.png)
![2-[(2-Sulfanylethoxy)carbonyl]benzoate](/img/structure/B14292798.png)
![Benzene, [[1-methylene-2-(phenylsulfonyl)-4-pentenyl]thio]-](/img/structure/B14292812.png)
